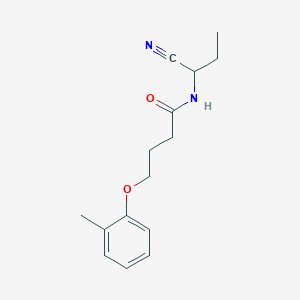
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide, also known as PNB-0408, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. PNB-0408 is a member of the butanamide family, which is a class of organic compounds that contains an amide functional group attached to a butane chain.
作用机制
The mechanism of action of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to have a range of biochemical and physiological effects in the body. In animal studies, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been found to reduce inflammation and pain, as well as improve motor function and reduce tissue damage in models of spinal cord injury. N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has also been found to have herbicidal effects, inhibiting the growth of certain weeds.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide. One area of interest is the development of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide-based drugs for the treatment of chronic pain and inflammation. Another area of interest is the optimization of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide as a herbicide, potentially leading to the development of more environmentally friendly weed control methods. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide and its potential applications in other fields, such as industry and materials science.
合成方法
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with 1-bromo-3-chloropropane to form 4-(2-methylphenoxy)-1-chlorobutane. The resulting compound is then reacted with sodium cyanide in the presence of a palladium catalyst to yield N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide. This synthesis method has been optimized to produce high yields of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide with high purity.
科学研究应用
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been studied extensively for its potential applications in various fields. In medicine, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. In agriculture, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
属性
IUPAC Name |
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)9-6-10-19-14-8-5-4-7-12(14)2/h4-5,7-8,13H,3,6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIUSRNMXQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

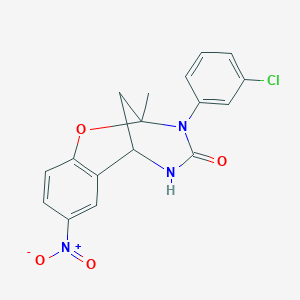
![2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2801583.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2801589.png)
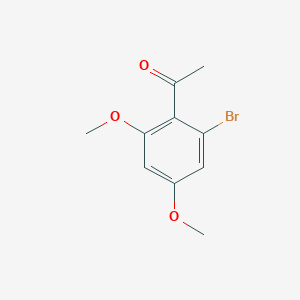
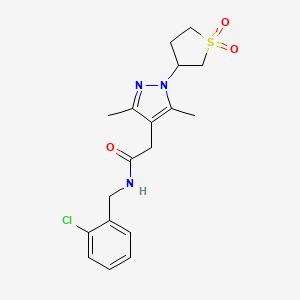

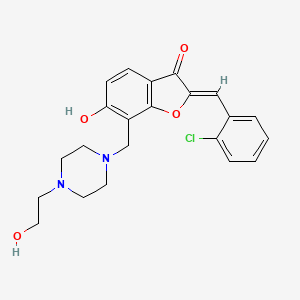
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)
![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B2801598.png)
![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)
![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801601.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)